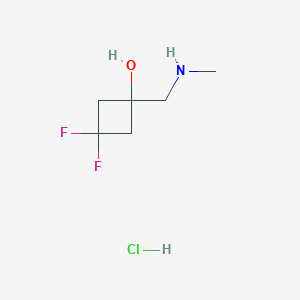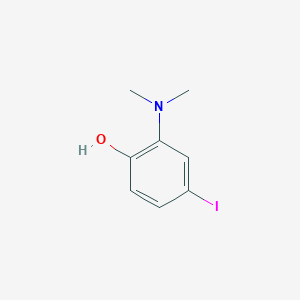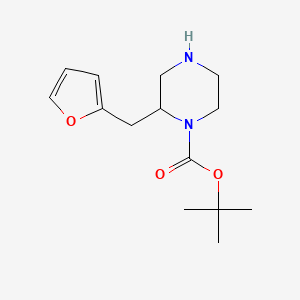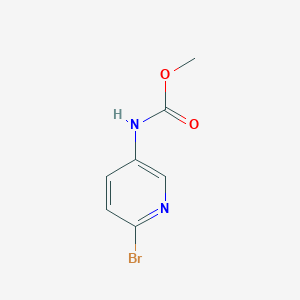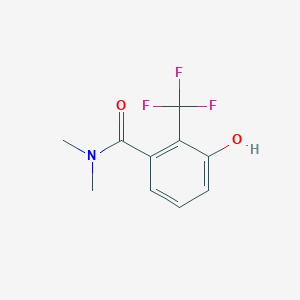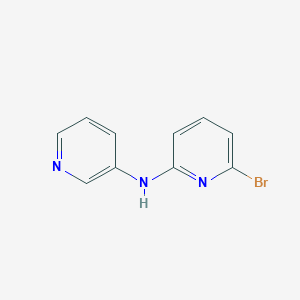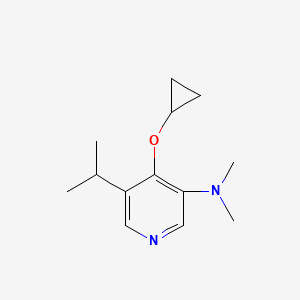
4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with a unique structure that includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This method provides high yields and can be accelerated under microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as ionic liquids, can also be employed to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can act as a nucleophile, facilitating various chemical reactions. Additionally, the cyclopropoxy and isopropyl groups contribute to the compound’s steric and electronic properties, influencing its reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A widely used catalyst in organic synthesis, particularly in acylation reactions.
4-Dimethylaminopyridine (DMAP): Known for its high nucleophilicity and catalytic efficiency in esterification and acylation reactions.
Uniqueness
4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy and isopropyl groups, which enhance its steric and electronic properties. These modifications can lead to improved catalytic activity and selectivity in certain reactions compared to similar compounds like DMAP .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(15(3)4)13(11)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChIキー |
WZBMLTLYDYWRNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


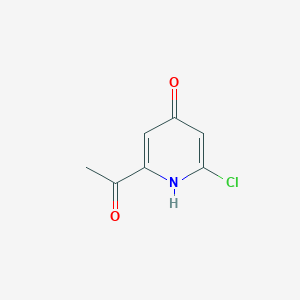
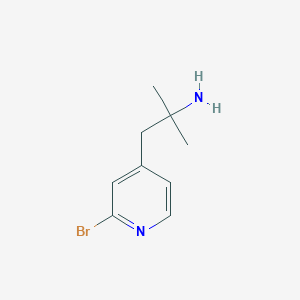
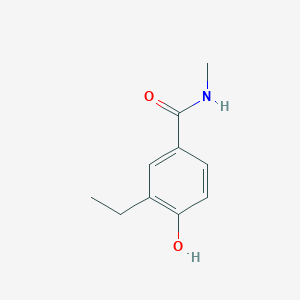
![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)


